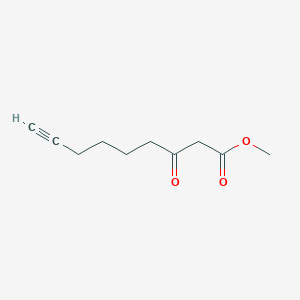

Methyl 3-oxonon-8-ynoate

Description

Contextualization of β-Ketoesters in Advanced Synthetic Strategies

β-Ketoesters are a class of organic compounds that serve as pivotal building blocks in synthetic chemistry. rsc.orgresearchgate.net Their structure, which includes both ketone and ester functional groups separated by a single methylene (B1212753) group, contains both electrophilic and nucleophilic sites, making them highly versatile synthons. rsc.orgacs.org This dual reactivity allows them to participate in a wide array of chemical transformations. They are frequently used as key intermediates in the synthesis of complex molecules, including medicinally important compounds and natural products like paclitaxel (B517696) and (±)-velloziolone. rsc.org

The synthetic utility of β-ketoesters is demonstrated in various reactions, such as alkylations, acylations, and condensations. nih.govnih.gov A significant application is their use in transesterification reactions, a convenient method for modifying esters that is crucial in both research and industrial processes, including the production of biodiesel. rsc.org The development of catalytic systems, including palladium-based catalysts, has further expanded the chemistry of β-ketoesters, enabling new synthetic methodologies that are not achievable through conventional means. nih.gov The ability to selectively transform β-ketoesters makes them indispensable tools for constructing intricate molecular frameworks with high functional group tolerance. rsc.org

Significance of Terminal Alkynes and Ketones in Molecular Construction

The functional groups present in Methyl 3-oxonon-8-ynoate—a ketone and a terminal alkyne—are independently recognized as fundamental components in molecular construction.

Ketones are considered strategic building blocks for synthesizing natural product-inspired compounds and other complex molecules. rsc.orgx-mol.comresearchgate.net Their prevalence as commercial building blocks and their capacity to participate in a vast number of complexity-building transformations make them exceptionally valuable starting materials. x-mol.comresearchgate.net Synthetic strategies often leverage ketones for the annulation of ring systems found in natural products. x-mol.com Recent advances have even unlocked previously inaccessible reactive sites within ketone structures, further broadening their utility in creating molecules with greater precision and functionality for applications such as drug development. scripps.edu

Terminal alkynes , characterized by a carbon-carbon triple bond at the end of a carbon chain, are also crucial in modern organic chemistry. numberanalytics.comfiveable.menumberanalytics.com The unique reactivity of the triple bond allows for a wide range of chemical transformations, including additions, cycloadditions, and metal-catalyzed reactions. numberanalytics.comnumberanalytics.comlibretexts.org A key feature of terminal alkynes is the relative acidity of the terminal hydrogen atom, which allows for its removal by a base to form a highly reactive acetylide anion. fiveable.melibretexts.org This nucleophilic species is instrumental in forming new carbon-carbon bonds, enabling the construction of more complex molecular skeletons from simpler precursors. numberanalytics.comfiveable.me

Structural Framework of this compound: A Multifunctional Synthon

This compound is an organic compound whose structure integrates a methyl ester, a ketone, and a terminal alkyne functional group within a nine-carbon chain. This combination of functionalities in a single molecule makes it a multifunctional synthon—a building block that can be used to introduce several desired features into a larger molecule through various chemical reactions. smolecule.comsioc-journal.cnjst.go.jp

The presence of the β-ketoester moiety provides sites for both nucleophilic and electrophilic attack, while the terminal alkyne offers a handle for coupling reactions, cyclizations, or further functionalization. smolecule.com This trifecta of reactive sites allows chemists to perform sequential or one-pot transformations to rapidly assemble complex molecular architectures. The non-linear carbon chain contributes to its specific reactivity and potential applications as a versatile intermediate in organic synthesis. smolecule.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 923013-83-6 | smolecule.com |

| Molecular Formula | C₁₀H₁₄O₃ | smolecule.com |

| Molecular Weight | 182.22 g/mol | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

| Canonical SMILES | COC(=O)CC(=O)CCCCC#C | smolecule.com |

Overview of Research Trajectories Involving this compound and Its Analogues

Research involving this compound and its structural analogues primarily focuses on their synthesis and application as intermediates in building more complex molecules. Synthetic routes to this compound itself can involve strategies such as the esterification of the corresponding carboxylic acid, oxidative processes starting from simpler alkynes, or advanced palladium-catalyzed coupling reactions. smolecule.com The reactivity of its functional groups allows it to undergo nucleophilic addition at the carbonyl carbon, hydrolysis of the ester, and various alkyne reactions like hydrogenation or cycloaddition. smolecule.com

The study of analogues of this compound provides insight into the reactivity and potential applications of this class of compounds. Research has been conducted on closely related structures where the alkyne is replaced by an alkene (a double bond), such as Methyl 3-oxonon-8-enoate. whiterose.ac.uknih.gov Other investigated analogues include compounds with varied chain lengths or different substitution patterns, which are often explored as precursors in the synthesis of natural products or other biologically relevant molecules. acs.orgub.edu For example, the synthesis of complex natural products like the azumamides and phormidolides has involved intermediates with structural motifs similar to this compound. dtu.dkacs.org These research efforts highlight the role of such multifunctional compounds as versatile platforms for divergent synthesis.

| Compound Name | Structural Difference | Research Context | Source |

|---|---|---|---|

| Methyl 3-oxonon-8-enoate | Contains a C=C double bond instead of a C≡C triple bond | Mentioned as a related compound in synthetic studies | whiterose.ac.uknih.gov |

| Ethyl 2-ethylidene-3-oxonon-8-enoate | Features an ethyl ester, an ethylidene group, and a C=C bond | Investigated as an intermediate for complex molecule synthesis | |

| 4-Oxononenal Analogues | Related α,β-unsaturated carbonyl compounds | Synthesized to study structure-activity relationships of lipid electrophiles | acs.org |

| Methyl 3-oxonon-6-enoate | The double bond is at the 6-position instead of the 8-position | Used as a building block in organic synthesis | vulcanchem.com |

Structure

2D Structure

Properties

CAS No. |

923013-83-6 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

methyl 3-oxonon-8-ynoate |

InChI |

InChI=1S/C10H14O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h1H,4-8H2,2H3 |

InChI Key |

PIZNPCBBFXTYJE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)CCCCC#C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Methyl 3 Oxonon 8 Ynoate

Reactions Involving the Keto Group

The β-ketoester moiety in Methyl 3-oxonon-8-ynoate is a hub of reactivity. The ketone's carbonyl carbon is electrophilic, while the adjacent methylene (B1212753) protons (α-protons) are acidic, enabling the formation of a nucleophilic enolate.

The ketone functionality of this compound can be selectively reduced to a hydroxyl group, yielding Methyl 3-hydroxynon-8-ynoate. This transformation is of significant interest in asymmetric synthesis, where the goal is to produce a single enantiomer of the resulting secondary alcohol.

Biocatalytic reductions, often employing whole cells of baker's yeast (Saccharomyces cerevisiae) or isolated dehydrogenase enzymes, are particularly effective for the enantioselective reduction of β-keto esters. nih.govnih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been successfully used for the asymmetric reduction of various prochiral ketones and β-keto esters to furnish enantiopure secondary alcohols. nih.gov Such enzymatic systems offer high stereoselectivity under mild reaction conditions. Chemical methods using chiral reducing agents, such as those derived from boranes complexed with chiral ligands, can also achieve high levels of asymmetric induction. rsc.org The resulting β-hydroxy ester is a versatile chiral building block for the synthesis of complex natural products.

| Reducing Agent/Catalyst | Substrate Type | Product | Stereoselectivity (% ee) | Typical Conditions |

|---|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | β-Keto Ester | β-Hydroxy Ester | Often >90% | Whole-cell biocatalysis in aqueous media |

| (S)-PEDH Enzyme | β-Keto Ester | (S)-β-Hydroxy Ester | Excellent (>99%) | Whole-cell E. coli catalyst, isopropanol (B130326) cosubstrate |

| Oxazaborolidine–BH3 complex | β-Oximino Boronate Ester | β-Amino Boronate Ester | High (94%) | Homochiral reducing agent in THF |

The protons on the carbon atom situated between the ketone and ester carbonyls (the α-carbon) in this compound are particularly acidic (pKa ≈ 11 in acetone). This acidity allows for easy deprotonation by a suitable base, such as an alkoxide, to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Claisen Condensation: In a "crossed" or "mixed" Claisen condensation, the enolate of this compound can react with another ester (ideally one lacking α-protons, like methyl benzoate (B1203000) or methyl formate) to form a β-diketone derivative. libretexts.orgwikipedia.orglibretexts.org The reaction is driven to completion by the deprotonation of the product, which requires a stoichiometric amount of base. libretexts.org

Aldol (B89426) Addition: The enolate can also add to the carbonyl group of an aldehyde or ketone in an Aldol addition reaction. masterorganicchemistry.com This reaction creates a β-hydroxy ketone product. If the reaction is heated, a subsequent dehydration (condensation) can occur to yield an α,β-unsaturated ketone. masterorganicchemistry.com

These condensation reactions are fundamental in synthetic chemistry for building larger and more complex carbon skeletons from simpler precursors. aklectures.com

| Reaction Type | Electrophile | Base | Product Type |

|---|---|---|---|

| Crossed Claisen Condensation | Methyl Benzoate | Sodium Methoxide | β-Diketone derivative |

| Aldol Addition | Acetaldehyde | Sodium Methoxide | β-Hydroxy dicarbonyl compound |

| Aldol Condensation | Acetaldehyde | Sodium Methoxide, Heat | α,β-Unsaturated dicarbonyl compound |

Derivatization and Functional Group Interconversions

The functional groups of this compound can be selectively modified to produce a range of derivatives.

Ester Hydrolysis and Re-esterification

The methyl ester group can be readily hydrolyzed under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk The equilibrium can be driven towards the products by using a large excess of water. lumenlearning.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). lumenlearning.commasterorganicchemistry.com The reaction yields an alcohol (methanol) and the carboxylate salt of the acid. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com

The resulting carboxylic acid can be converted back to an ester through re-esterification . nih.govnih.govscielo.br This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification).

| Reaction | Reagents | Products | Conditions | Nature of Reaction |

| Acid Hydrolysis | H₂O, H⁺ catalyst | Carboxylic Acid + Methanol (B129727) | Heat, excess water | Reversible libretexts.orgchemguide.co.uk |

| Base Hydrolysis | NaOH or KOH, H₂O | Carboxylate Salt + Methanol | Heat | Irreversible lumenlearning.commasterorganicchemistry.com |

| Re-esterification | R-OH, H⁺ catalyst | New Ester + H₂O | Heat, removal of water | Reversible |

Halogenation and Related Eliminations

The alkyne and the α-carbon of the ketone are potential sites for halogenation. libretexts.orglibretexts.org

Halogenation of the Alkyne: The triple bond can react with halogens (Cl₂, Br₂) to yield dihaloalkenes and, with excess halogen, tetrahaloalkanes. The stereochemistry of the dihaloalkene (cis or trans) can often be controlled by the reaction conditions.

α-Halogenation: In the presence of a base or acid, the ketone can be halogenated at the α-carbon (C-2 or C-4). This reaction proceeds through an enol or enolate intermediate. researchgate.netgoogle.com

Subsequent elimination reactions on these halogenated derivatives can be used to introduce new sites of unsaturation. manifoldapp.orgresearchgate.net For example, dehydrohalogenation of a vicinal dihalide (formed from the alkyne) with a strong base can regenerate the alkyne or form a conjugated diene system, depending on the substrate and conditions. consensus.app

Hydrogenation of Unsaturated Linkages

The alkyne is the most reactive site for hydrogenation. The selectivity of this reduction can be controlled by the choice of catalyst and reaction conditions.

Partial Hydrogenation to a (Z)-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), allows for the syn-addition of hydrogen, selectively producing the cis-(Z)-alkene.

Partial Hydrogenation to an (E)-Alkene: Dissolving metal reduction (e.g., Na in liquid NH₃) results in the anti-addition of hydrogen, yielding the trans-(E)-alkene.

Complete Hydrogenation to an Alkane: Using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will reduce the alkyne completely to the corresponding saturated alkane.

Under more forcing conditions, the ketone group at C-3 can also be reduced to a secondary alcohol.

| Reaction | Catalyst/Reagents | Product |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | Methyl 3-oxo-non-8-enoate (Z-isomer) |

| Partial Hydrogenation (trans) | Na, liquid NH₃ | Methyl 3-oxo-non-8-enoate (E-isomer) |

| Complete Hydrogenation | H₂, Pd/C or PtO₂ | Methyl 3-oxononanoate |

Applications of Methyl 3 Oxonon 8 Ynoate in Complex Molecule Synthesis

Role as a Precursor in Natural Product Total Synthesis

The strategic placement of functional groups within methyl 3-oxonon-8-ynoate makes it an ideal starting material or key intermediate in the synthesis of complex natural products. Its utility has been demonstrated in the assembly of polyketides and various alkaloids, showcasing its importance in accessing biologically significant molecules.

Contributions to Polyketide Assembly

Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties. wikipedia.org Their biosynthesis involves the sequential condensation of simple carboxylic acid derivatives, a process mimicked in laboratory syntheses. nih.govyoutube.com this compound can serve as a valuable precursor in the laboratory synthesis of polyketide chains. nih.gov The β-ketoester functionality allows for chain elongation reactions, while the terminal alkyne can be further elaborated to introduce additional complexity and functionality common in polyketide structures. wikipedia.orgmdpi.com

The general biosynthetic pathway for polyketides involves a starter unit, typically acetyl-CoA or propionyl-CoA, and extender units like malonyl-CoA or methylmalonyl-CoA. nih.gov In a synthetic context, this compound can be envisioned as a pre-formed building block that incorporates several key features of a polyketide chain, streamlining the synthetic process.

Synthesis of Apicidin (B1684140) Analogues and ω-Oxo Amino Acids

Apicidin and its analogues are cyclic tetrapeptides that have garnered significant interest due to their activity as histone deacetylase (HDAC) inhibitors. dtu.dknih.gov The synthesis of apicidin analogues often requires the preparation of non-standard amino acid residues. Research has shown that derivatives of this compound can be utilized in the synthesis of ω-oxo amino acids, which are key components of these complex cyclic peptides. whiterose.ac.uk For instance, a synthetic route has been developed for analogues of 8-oxo-2-aminodecanoic acid, where the ketone position and side-chain length can be varied. whiterose.ac.uk This flexibility is crucial for creating a library of apicidin analogues to explore structure-activity relationships. mdpi.com

The synthesis of these ω-oxo amino acids can be achieved through methods like cross-metathesis of unsaturated amino acids with enones, followed by hydrogenation. whiterose.ac.uk The keto-ester functionality present in molecules structurally related to this compound provides a direct handle for introducing the required oxo group at various positions along the amino acid side chain.

Intermediate in Phormidolide and Stemofoline (B1231652) Alkaloid Synthesis

The total synthesis of highly complex natural products such as phormidolides and stemofoline alkaloids often relies on the strategic use of versatile building blocks. While direct use of this compound in published syntheses of these specific natural products is not explicitly detailed, its structural motifs are present in key intermediates. For example, the synthesis of phormidolides, which are complex marine polyketides, involves the coupling of several advanced fragments. acs.orgub.edu Some of these fragments contain long carbon chains with keto and ester functionalities, reminiscent of the structure of this compound. acs.org

Similarly, the stemofoline alkaloids, known for their intricate caged structures and insecticidal activity, are challenging synthetic targets. nih.govnih.govmagtech.com.cn The total synthesis of these alkaloids often involves the construction of polycyclic systems through complex cascade reactions. nih.govorganic-chemistry.org Intermediates in these syntheses can feature functionalities that could potentially be derived from or are analogous to this compound, highlighting the strategic importance of such building blocks in accessing these complex molecular architectures. magtech.com.cn

Building Block for Diverse Chemical Scaffolds

Beyond its role in the synthesis of specific natural products, this compound is a valuable starting material for the construction of a wide range of chemical scaffolds that are of interest in medicinal chemistry and materials science.

Construction of β-Lactones and Related Structures

β-Lactones are four-membered cyclic esters that are present in a number of natural products and are useful intermediates in organic synthesis. The structural elements of this compound are well-suited for the synthesis of substituted β-lactones. While direct conversion of this compound to a β-lactone is not a standard transformation, related ketoesters can be utilized in reactions that lead to the formation of such rings. For example, the development of enzymatic systems for carbene transfer reactions has opened up new avenues for the synthesis of diverse lactone structures. caltech.edu

Assembly of Macrocyclic Systems

Macrocycles, large ring structures, are prevalent in many biologically active natural products and pharmaceutical compounds. dtu.dk The presence of a terminal alkyne and an active methylene (B1212753) group in this compound makes it a suitable precursor for intramolecular cyclization reactions to form macrocyclic systems. The alkyne can participate in various coupling reactions, while the dicarbonyl moiety can be used to form linkages within the macrocycle. Although specific examples detailing the use of this compound in macrocyclization are not extensively documented, the synthesis of macrocyclic histone deacetylase inhibitors like largazole (B1674506) analogues demonstrates the general strategy of using linear precursors with reactive termini to construct large rings. nih.gov

Generation of Spirocyclic Carbonyl Ylides and Their Cycloadditions

The synthesis of spirocyclic frameworks, which are prevalent in many natural products and pharmacologically active compounds, represents a significant challenge in organic chemistry. One powerful strategy for their construction involves the [3+2] cycloaddition of carbonyl ylides. This compound is a suitable precursor for the generation of a spirocyclic carbonyl ylide, which can subsequently undergo cycloaddition reactions.

The general approach involves the conversion of the β-ketoester into a corresponding α-diazo-β-ketoester. Treatment of this diazo compound with a rhodium(II) catalyst, such as dirhodium tetraacetate, facilitates the expulsion of dinitrogen gas and the formation of a rhodium carbenoid. arkat-usa.org This highly reactive intermediate can then undergo an intramolecular cyclization onto the proximate ketone carbonyl group to generate a six-membered cyclic carbonyl ylide. arkat-usa.orgias.ac.in This ylide is a 1,3-dipole that is poised for cycloaddition reactions.

In the absence of an external dipolarophile, this carbonyl ylide can dimerize. arkat-usa.org However, in the presence of a suitable trapping agent, such as an electron-deficient alkene or alkyne, an intermolecular [3+2] cycloaddition can occur to furnish complex oxabicyclic structures. arkat-usa.orgresearchgate.net Critically, the terminal alkyne within the backbone of the ylide generated from this compound can act as an intramolecular dipolarophile. This intramolecular tandem cyclization-cycloaddition cascade would lead to the formation of a dense, polycyclic spiro-fused system. The feasibility of such tandem cyclization-cycloaddition sequences of α-diazo ketoesters has been demonstrated to proceed in high yield. researchgate.net

The reaction of α-diazo-β-ketoesters with a rhodium(II) catalyst can lead to the formation of six-membered carbonyl ylides, which can be trapped by dipolarophiles. psu.edu The intramolecular trapping of such a ylide by the tethered alkyne in a derivative of this compound would be a powerful method for the rapid assembly of complex spirocyclic architectures. The general transformation is depicted in the table below.

Table 1: Proposed Generation and Cycloaddition of a Spirocyclic Carbonyl Ylide from this compound

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Description |

| 1 | This compound | Diazo transfer reagent (e.g., MsN₃, Et₃N) | Methyl 2-diazo-3-oxonon-8-ynoate | Introduction of the diazo group at the α-position of the ketoester. |

| 2 | Methyl 2-diazo-3-oxonon-8-ynoate | Rh₂(OAc)₄, heat | Spirocyclic Carbonyl Ylide | Rhodium-catalyzed formation of a carbenoid followed by intramolecular cyclization onto the ketone to form a 1,3-dipole. |

| 3 | Spirocyclic Carbonyl Ylide | Intramolecular reaction | Polycyclic Spiro Compound | Intramolecular [3+2] cycloaddition of the carbonyl ylide onto the terminal alkyne to form a complex spirocyclic product. |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The structural motifs present in this compound, namely the β-ketoester and the terminal alkyne, are found in various biologically active molecules. This makes the compound an attractive scaffold for the design and synthesis of analogues for structure-activity relationship (SAR) studies, aiming to discover new therapeutic agents.

Design and Synthesis of Modified Ketoester Analogues

SAR studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. For this compound, several positions can be targeted for modification to explore the chemical space around this scaffold. The general principles of modifying β-ketoesters for SAR studies are well-established. nih.govsapub.org

Key modifications could include:

Alteration of the ester group: The methyl ester could be replaced with other alkyl or aryl esters to probe the influence of steric bulk and electronics in this region. This can be achieved by transesterification or by synthesizing the β-ketoester from the corresponding alcohol. researchgate.net

Modification of the alkyl chain: The length of the four-carbon linker between the ketone and the alkyne can be varied. Shorter or longer chains could alter the molecule's conformation and its ability to fit into a biological target.

Substitution at the alkyne terminus: The terminal alkyne can be substituted with various groups, such as silyl (B83357) groups, alkyl groups, or aryl groups, through reactions like Sonogashira coupling. This would explore the steric and electronic requirements at this end of the molecule.

Introduction of substituents on the carbon backbone: Introduction of alkyl or other functional groups along the methylene chain could provide insights into the spatial requirements of the binding pocket.

The synthesis of these analogues would rely on established synthetic methodologies for β-ketoesters and alkynes. For instance, modified starting materials could be used in a Claisen condensation-type reaction to construct the β-ketoester core.

Table 2: Representative Strategies for the Synthesis of Modified Ketoester Analogues

| Analogue Type | Synthetic Strategy | Key Reagents | Potential Impact on Activity |

| Varied Ester Group | Transesterification of this compound | R-OH, acid or base catalyst | Probes steric and electronic effects at the ester binding site. |

| Modified Chain Length | Claisen condensation of a modified ester with a different terminal alkyne-containing acyl donor. | NaH, appropriate ester and acyl donor | Alters molecular flexibility and distance between functional groups. |

| Substituted Alkyne | Sonogashira coupling of this compound | R-X, Pd catalyst, Cu(I) co-catalyst, base | Investigates the importance of the terminal alkyne and explores new interactions. |

| Backbone Substitution | Alkylation of the enolate of this compound at the α- or γ-position. | LDA, R-X | Maps the steric tolerance of the binding site. |

The evaluation of these synthesized analogues in biological assays would provide valuable data to build a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Elaboration for Mechanism-Based Inhibitor Research

Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive molecules that are converted into a highly reactive species by the target enzyme's catalytic machinery, leading to the irreversible inactivation of the enzyme. nih.gov The bifunctional nature of this compound makes it an interesting starting point for the design of such inhibitors. The β-ketoester functionality can act as a recognition element, mimicking the substrate of certain enzymes like proteases or esterases. The terminal alkyne serves as a latent reactive group.

The elaboration of unsaturated ketoesters for the development of enzyme inhibitors is a known strategy. rsc.orgmdpi.com For instance, the synthesis of peptidyl keto esters has been explored for the inhibition of various proteases. acs.org

Table 3: Conceptual Elaboration of this compound for Mechanism-Based Inhibition

| Elaboration Strategy | Target Enzyme Class (Example) | Proposed Mechanism of Action |

| Coupling to an amino acid or peptide | Serine Proteases | The ketoester is recognized by the active site. Enzymatic hydrolysis or interaction with the active site serine could trigger a conformational change or electronic cascade, activating the alkyne for nucleophilic attack by an active site residue. |

| Reduction of the ketone to a hydroxyl group | Dehydratases | The resulting allylic alcohol could be a substrate. Enzymatic dehydration could generate a conjugated system that acts as a Michael acceptor, which is then attacked by a nucleophilic residue in the active site. |

| Isomerization of the alkyne | Various enzymes | An enzyme could catalyze the isomerization of the terminal alkyne to a more reactive internal alkyne or an allene, which could then alkylate the enzyme. |

This research direction requires a deep understanding of the target enzyme's mechanism to design a molecule that will be specifically processed into a reactive inhibitor. The synthesis of these elaborated derivatives would build upon the analogue synthesis strategies, incorporating additional functional groups and recognition elements to achieve high potency and selectivity.

Mechanistic and Theoretical Investigations of Methyl 3 Oxonon 8 Ynoate Transformations

Elucidation of Reaction Mechanisms and Intermediates

The reactivity of methyl 3-oxonon-8-ynoate is characterized by the interplay of its ketone, ester, and alkyne functionalities, leading to a variety of reaction mechanisms and the formation of key intermediates.

Rhodium(II)-catalyzed reactions provide a stereocontrolled route to alkynoates like this compound. These reactions often proceed through a rhodium carbenoid intermediate, which then undergoes a vinylogous addition. This process allows for the introduction of the alkyne group with high diastereoselectivity.

In cascade transformations, dianion intermediates are pivotal. These highly reactive species, bearing two negative charges, facilitate the formation of multiple bonds in a single synthetic step, offering an efficient strategy for assembling complex molecules.

Cycloisomerization reactions of this compound and similar alkyne precursors are a powerful method for constructing cyclic systems. These transformations are initiated by the catalytic activation of the alkyne group, leading to intramolecular bond formation. The specific catalyst and reaction conditions dictate the resulting ring size and structure.

Nickel-mediated cross-coupling reactions are fundamental in modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The ability of nickel to exist in multiple oxidation states allows for diverse mechanistic pathways that are often not achievable with palladium catalysts. smolecule.com

The multifunctional nature of this compound, with its ketone, ester, and alkyne groups, provides multiple sites for catalytic activation and subsequent bond formation. This versatility allows for its use in a variety of catalytic processes to construct sophisticated molecular architectures. smolecule.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the transformations of this compound at a molecular level. These methods provide deep insights into the factors that control the selectivity and efficiency of its reactions.

Computational models are employed to predict the stereochemical and regiochemical outcomes of reactions involving this compound. For instance, in enantioselective propargylation reactions using chiral rhodium complexes, computational studies can help rationalize the observed enantiomeric excess by analyzing the interactions between the substrate and the chiral catalyst. smolecule.com By modeling the transition states of competing reaction pathways, it is possible to predict which diastereomer or regioisomer will be preferentially formed.

A study on a related compound, methyl 3-oxonon-8-enoate, highlights the use of computational descriptors to understand its chemical properties, which can be extrapolated to predict reactivity and selectivity. nih.gov

| Parameter | Value | Method |

| XLogP3-AA | 1.9 | Cactvs 3.4.6.11 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 7 | Cactvs 3.4.6.11 |

| Exact Mass | 184.109944368 Da | PubChem 2.1 |

| Monoisotopic Mass | 184.109944368 Da | PubChem 2.1 |

| Topological Polar Surface Area | 43.4 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 185 | Cactvs 3.4.6.11 |

| Table 1: Computed Descriptors for Methyl 3-oxonon-8-enoate nih.gov |

The analysis of transition states and energy landscapes through quantum mechanics/molecular mechanics (QM/MM) calculations provides a detailed picture of the reaction mechanism. elifesciences.org For any chemical reaction to proceed, the reactants must acquire enough energy to reach a transition state. scirp.org Computational studies can map out the entire energy profile of a reaction, identifying the structures of transition states and intermediates along the reaction coordinate.

This analysis is crucial for understanding the factors that determine the reaction rate and for designing catalysts that can lower the activation energy barrier. By comparing the energies of different possible transition states, chemists can predict the most likely reaction pathway. For example, in complex cascade reactions, computational analysis can unravel the sequence of events and identify the rate-determining step.

The stability of intermediates, such as the dianions formed in cascade transformations, can also be assessed using computational methods. This information is vital for optimizing reaction conditions to favor the desired product.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. While thermodynamics determines the relative stability of reactants and products, kinetics controls the rate at which the reaction proceeds.

Kinetic control is often observed in reactions where the product distribution is determined by the relative rates of competing pathways. For instance, in the formation of silyl (B83357) enol ethers from β-ketoesters, kinetic conditions, such as the use of a strong, non-nucleophilic base at low temperatures, typically lead to the formation of the Z-isomer. gla.ac.uk

Thermodynamic control, on the other hand, is favored under conditions that allow for the equilibration of products. The most stable product will be the major one under these conditions. Some reactions involving related compounds have been shown to proceed under thermodynamic control. kyoto-u.ac.jp

Analytical Characterization Methodologies in Research on Methyl 3 Oxonon 8 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of methyl 3-oxonon-8-ynoate by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The active methylene (B1212753) protons at the C2 position, situated between the ketone and ester carbonyl groups, are anticipated to appear as a singlet around δ 3.4-3.5 ppm. The methyl ester protons (OCH₃) would also produce a sharp singlet, typically observed around δ 3.7 ppm. The terminal alkyne proton (H-9) is expected to resonate as a triplet in the region of δ 2.5-3.0 ppm, with coupling to the adjacent methylene protons at C7. libretexts.orgbrainly.com The methylene groups of the aliphatic chain (C4, C5, C7) would present as complex multiplets in the δ 1.6-2.6 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The ester carbonyl carbon (C1) is expected to have a chemical shift in the range of δ 167-175 ppm, while the ketone carbonyl carbon (C3) would be further downfield, typically around δ 200-203 ppm. mdpi.comamazonaws.com The sp-hybridized carbons of the terminal alkyne group are characteristic, with C8 appearing around δ 80-85 ppm and C9 (the terminal carbon) appearing around δ 70-75 ppm. openochem.org The active methylene carbon (C2) is expected around δ 49-50 ppm, and the methoxy (B1213986) carbon (OCH₃) around δ 52-56 ppm. mdpi.com The remaining aliphatic methylene carbons (C4, C5, C7) would appear in the upfield region of the spectrum.

Predicted NMR Data for this compound

This table presents predicted chemical shifts based on known values for similar functional groups and structures.

| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity |

| H-2 | -CH₂- | ~3.45 | s |

| H-4 | -CH₂- | ~2.60 | t |

| H-5 | -CH₂- | ~1.70 | m |

| H-7 | -CH₂- | ~2.25 | dt |

| H-9 | ≡C-H | ~2.80 | t |

| -OCH₃ | -OCH₃ | ~3.75 | s |

| ¹³C NMR | Assignment | Predicted Shift (ppm) |

| C1 | Ester C=O | ~167 |

| C2 | -CH₂- | ~49 |

| C3 | Ketone C=O | ~202 |

| C4 | -CH₂- | ~43 |

| C5 | -CH₂- | ~23 |

| C7 | -CH₂- | ~18 |

| C8 | -C≡ | ~83 |

| C9 | ≡C-H | ~70 |

| -OCH₃ | -OCH₃ | ~52 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₉H₁₂O₃), the expected exact mass would be calculated.

The fragmentation of β-keto esters upon electron impact is well-documented and typically involves cleavage alpha to the carbonyl groups and McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.comresearchgate.net Key fragmentation pathways for this compound would likely include:

α-Cleavage: Breakage of the C2-C3 bond or C3-C4 bond. Cleavage between C3 and C4 would yield an acylium ion.

McLafferty Rearrangement: If a gamma-hydrogen is available relative to a carbonyl group, a neutral molecule can be lost.

Alkyne Fragmentation: Terminal alkynes characteristically fragment to form a resonance-stabilized propargyl cation (m/z 39) or show the loss of the terminal hydrogen atom (M-1 peak). jove.com

The combination of these patterns provides a unique mass spectral fingerprint for the molecule, confirming the presence of both the β-keto ester and the terminal alkyne functionalities. wikipedia.org

Predicted Key Fragments in the Mass Spectrum of this compound

This table outlines plausible mass-to-charge (m/z) ratios for fragments based on typical fragmentation mechanisms.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| M-1 | [C₉H₁₁O₃]⁺ | Loss of terminal alkyne H• |

| M-31 | [C₈H₉O₂]⁺ | Loss of methoxy radical (•OCH₃) |

| M-59 | [C₇H₇O]⁺ | Loss of carbomethoxy radical (•COOCH₃) |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule by detecting their characteristic vibrational frequencies.

The spectrum is expected to show several distinct absorption bands:

C=O Stretching: Due to the presence of two carbonyl groups, strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is found at a slightly lower wavenumber, around 1715-1730 cm⁻¹. vscht.czpressbooks.pubpressbooks.pubmanifoldapp.org

Alkyne Stretching: The terminal alkyne gives rise to two characteristic absorptions. A sharp, strong band for the ≡C-H stretch is expected around 3300 cm⁻¹. orgchemboulder.commasterorganicchemistry.comdummies.com The C≡C triple bond stretch itself is weaker and appears in the 2100-2260 cm⁻¹ region, an area of the spectrum that is often uncongested. libretexts.orgnih.gov

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group will be visible in the 1000-1300 cm⁻¹ range. libretexts.org

C-H Stretching: Absorptions for sp³ C-H bonds in the methylene and methyl groups will be observed just below 3000 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkane | C-H Stretch | 2850-2960 | Medium |

| Alkyne | C≡C Stretch | 2100-2140 | Weak to Medium |

| Ester | C=O Stretch | ~1740 | Strong |

| Ketone | C=O Stretch | ~1720 | Strong |

| Ester | C-O Stretch | 1000-1300 | Strong |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for the assessment of its purity.

Column chromatography, particularly the faster variant known as flash chromatography, is the standard method for purifying gram-to-kilogram quantities of synthetic products like β-keto esters. mdpi.comamazonaws.comrsc.org The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is passed through the column. By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel. This compound, being moderately polar, would elute from the column, separated from less polar byproducts and more polar impurities.

For obtaining highly pure samples, particularly on an analytical or semi-preparative scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water or methanol (B129727)/water gradients), is commonly used for the purification of methyl esters. researchgate.netnih.govscielo.brresearchgate.net This technique offers superior resolution compared to standard column chromatography, allowing for the separation of closely related impurities. chromforum.org The purity of the collected fractions is typically assessed by analyzing the chromatogram's peak area.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. nih.govacs.org Small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica gel on an aluminum backing) at different time intervals. libretexts.orgyoutube.com The plate is then developed in an appropriate solvent system. By comparing the spot of the reaction mixture to spots of the starting materials, one can observe the disappearance of reactants and the appearance of the product spot (this compound). researchgate.net This allows the chemist to determine when the reaction is complete, optimizing reaction time and preventing the formation of degradation products.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

Enzyme-catalyzed reactions: Lipases could be employed for the transesterification of a suitable acetoacetate (B1235776) derivative with an alkynyl alcohol, offering a milder and more environmentally friendly alternative to traditional chemical methods. google.com

Electrochemical synthesis: Electrochemical methods are emerging as a sustainable way to form carbon-carbon bonds. An electrochemical approach could be developed for the synthesis of β-keto spirolactones, which are related structures. rsc.org

One-pot reactions: The development of one-pot procedures starting from readily available precursors would enhance the efficiency and reduce waste associated with the synthesis of alkynyl β-ketoesters. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzyme-catalyzed transesterification | Mild reaction conditions, high selectivity, environmentally friendly. | Screening for suitable lipases and optimizing reaction parameters. |

| Electrochemical synthesis | Use of clean reagents (electrons), potential for high efficiency. | Development of selective electrochemical coupling methods. |

| One-pot reactions | Reduced workup steps, improved atom economy, time and cost savings. | Designing cascade reactions that form both functional groups in a single pot. |

Exploration of Novel Catalytic Transformations

The dual functionality of Methyl 3-oxonon-8-ynoate provides a rich platform for exploring novel catalytic transformations. The alkyne and β-keto ester moieties can be targeted selectively or simultaneously to create complex molecular architectures.

Metal-catalyzed reactions: The terminal alkyne is a versatile handle for a variety of metal-catalyzed reactions, including Sonogashira coupling, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and cyclization reactions. oup.com Gold-catalyzed hydration of the alkyne could lead to the corresponding 1,3-dicarbonyl compound. researchgate.net

Organocatalysis: Asymmetric organocatalysis could be employed for the enantioselective functionalization of the β-keto ester group. For instance, phase-transfer catalysis could be used for asymmetric α-alkylation. rsc.org

Bifunctional catalysts: Catalysts that can activate both the alkyne and the β-keto ester moieties simultaneously could lead to novel and efficient tandem reactions. nih.gov

| Catalytic System | Potential Transformation | Expected Outcome |

| Palladium/Copper | Sonogashira coupling of the alkyne | Formation of a new carbon-carbon bond, extending the carbon chain. |

| Gold | Hydration of the alkyne | Synthesis of a 1,3,8-tricarbonyl compound. |

| Chiral Organocatalyst | Asymmetric alkylation of the β-keto ester | Enantioselective introduction of a new substituent at the α-position. |

| Bifunctional Catalyst | Tandem cyclization/functionalization | Rapid construction of complex heterocyclic structures. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The development of continuous flow methods for the synthesis and functionalization of this compound would offer significant advantages in terms of safety, scalability, and efficiency. neuroquantology.com

Flow synthesis: Continuous flow reactors can enable the safe handling of potentially hazardous reagents and intermediates, as well as provide precise control over reaction parameters, leading to higher yields and purity. acs.orgumontreal.ca Recent advancements in flow chemistry have enabled innovative transformations involving highly reactive intermediates. acs.org

Automated synthesis: Integrating flow synthesis with automated platforms would allow for the rapid generation of a library of derivatives of this compound for high-throughput screening in drug discovery or materials science.

Advanced Applications in Chemical Biology and Materials Science (as building blocks)

The bioorthogonal nature of the alkyne group makes this compound a promising building block for applications in chemical biology. rsc.org

Bioconjugation: The alkyne can be used for "click" reactions to attach the molecule to biomolecules such as proteins or nucleic acids, enabling the study of biological processes. umich.edunih.govmdpi.com

Polymer synthesis: As a bifunctional monomer, it could be used in the synthesis of novel polymers. The alkyne functionality can be polymerized or used for post-polymerization modification. nih.govrsc.orgresearchgate.netacs.org

Functional materials: The ability to introduce diverse functionalities through both the alkyne and β-keto ester groups makes it a candidate for the development of functional materials with tailored properties.

Mechanistic Studies of Unexplored Reactivity Profiles

The interplay between the β-keto ester and the alkyne within the same molecule could lead to unique and unexplored reactivity.

Intramolecular reactions: Under certain conditions, intramolecular cyclization between the enolate of the β-keto ester and the alkyne could lead to the formation of carbocyclic or heterocyclic compounds. Mechanistic studies of such intramolecular reactions of alkynyl ketones could provide valuable insights. researchgate.netrsc.org

Radical reactions: The alkyne moiety can participate in radical reactions. Studying the radical-mediated transformations of this compound could unveil new synthetic pathways.

Computational studies: Density functional theory (DFT) calculations could be employed to predict and understand the reactivity of the molecule, guiding the design of new reactions and catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.